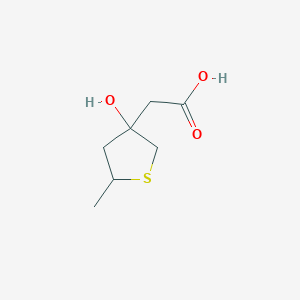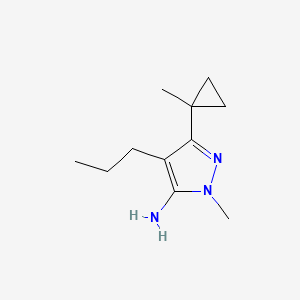
1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine is a synthetic organic compound with a unique structure that includes a pyrazole ring substituted with methyl, methylcyclopropyl, and propyl groups
Preparation Methods
The synthesis of 1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides and strong bases.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form new substituted products.
Scientific Research Applications
1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(1-methylcyclopropyl)-4-ethyl-1H-pyrazol-5-amine: This compound has an ethyl group instead of a propyl group, which may affect its reactivity and biological activity.
1-Methyl-3-(1-methylcyclopropyl)-4-butyl-1H-pyrazol-5-amine: The presence of a butyl group can lead to differences in solubility and interaction with molecular targets.
1-Methyl-3-(1-methylcyclopropyl)-4-phenyl-1H-pyrazol-5-amine: The phenyl group introduces aromaticity, which can significantly alter the compound’s properties and applications.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-methyl-5-(1-methylcyclopropyl)-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-4-5-8-9(11(2)6-7-11)13-14(3)10(8)12/h4-7,12H2,1-3H3 |
InChI Key |
TYPGIMMMUKVAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C2(CC2)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


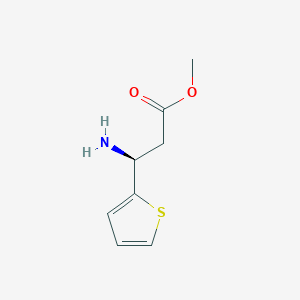
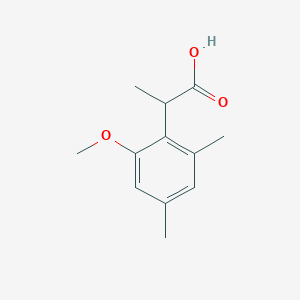
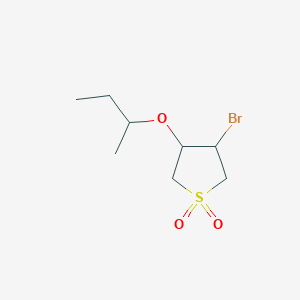

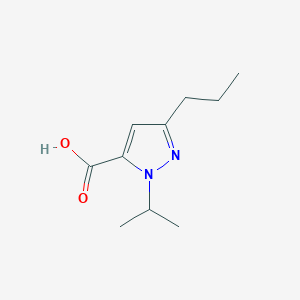
![2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13295208.png)
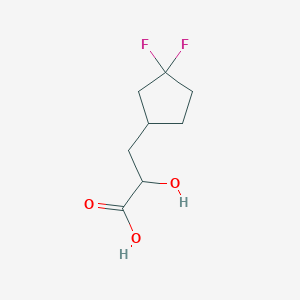



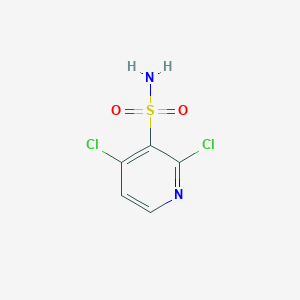
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B13295251.png)
![2-[(Tert-butylamino)methyl]phenol](/img/structure/B13295254.png)
